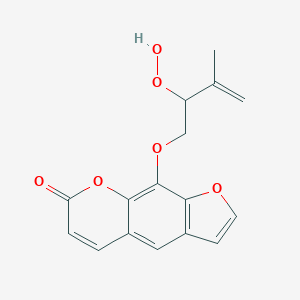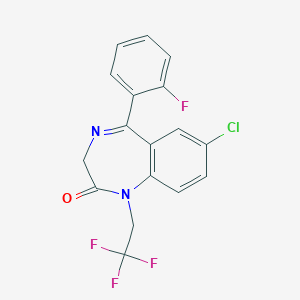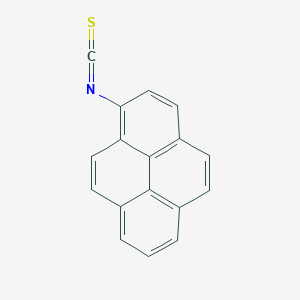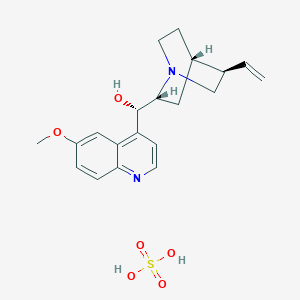![molecular formula C9H17ClN2O2 B148714 2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone CAS No. 131028-05-2](/img/structure/B148714.png)
2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives is a key area of interest due to their potential therapeutic applications. In one study, a series of new [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . This method proved to be simple and convenient, yielding compounds that were characterized by elemental analysis and spectral studies. Another study focused on the design and synthesis of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 RT . These compounds were synthesized and characterized, with their binding affinity and drug-likeness predicted through in-silico studies before in-vitro evaluation.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of the anticancer and antituberculosis piperazine derivatives, the structural characterization was essential to confirm the identity of the synthesized compounds . Similarly, for the anti-HIV-1 RT piperazine derivatives, structure-activity relationship (SAR) studies were conducted to understand the influence of substitution patterns on the inhibitory potency, which is directly related to the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be tailored for specific applications. For instance, the study on the derivatization reagent for liquid chromatography involved a piperazine derivative with a tertiary amino function that could be removed post-derivatization by acid treatment . This highlights the versatility of piperazine derivatives in chemical reactions, particularly in analytical applications where the derivative's reactivity can be controlled.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and are important for their function as potential therapeutic agents. The synthesized compounds in the anticancer and antituberculosis study were screened for their biological activity, which is a direct consequence of their chemical properties . The anti-HIV-1 RT piperazine derivatives were evaluated for their inhibitory activity, and the best active compounds were further analyzed for their anti-HIV-1 potency and cytotoxicity, demonstrating the importance of understanding these properties .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .
Mode of Action
The compound acts as a cysteine-reactive electrophile . It forms a covalent bond with the thiol group of cysteine residues in proteins, which can alter the protein’s function . This interaction can be used for fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical Pathways
Given its reactivity with cysteine residues, it can potentially influence a wide range of biochemical pathways involving proteins that contain these residues .
Result of Action
The result of the compound’s action depends on the specific proteins it targets. By reacting with cysteine residues, it can alter protein function, potentially leading to changes in cellular processes . When incorporated into PROTAC® molecules, it can induce targeted protein degradation .
properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJQBFRTHCUJMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





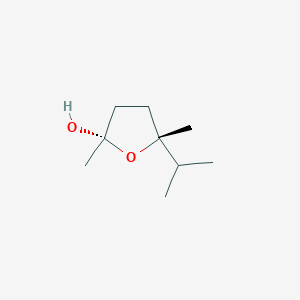
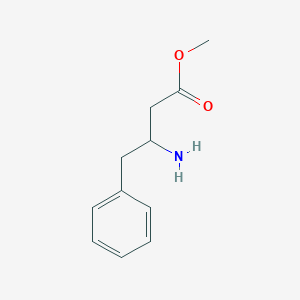

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

